molecular formula C13H15N3 B13719447 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13719447
M. Wt: 213.28 g/mol
InChI Key: DICXTCMRJIRDKG-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (hereafter referred to as the "target compound") is a tetrahydroquinoline (THQ) derivative featuring a 1-methylpyrazole substituent at the 6-position of the THQ scaffold. This compound has been synthesized via column chromatography using 10% methanol in dichloromethane as the eluent, yielding an off-white solid with a moderate 50% yield . The compound is part of a broader class of neuroprotective agents, with derivatives of tacrine targeting NMDA receptors and acetylcholinesterase (AChE) .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H15N3/c1-16-9-12(8-15-16)10-4-5-13-11(7-10)3-2-6-14-13/h4-5,7-9,14H,2-3,6H2,1H3

InChI Key

DICXTCMRJIRDKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)NCCC3

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with Aniline Derivatives

  • Reaction : 1-methyl-1H-pyrazole-4-carbaldehyde is reacted with aniline derivatives under catalytic conditions.
  • Catalysts : Palladium or copper catalysts are commonly employed to facilitate cyclization.
  • Solvents : Ethanol or acetonitrile are typical solvents.
  • Temperature : Elevated temperatures (reflux or 80–120 °C) are used to promote cyclization.
  • Outcome : Formation of the tetrahydroquinoline ring fused with the pyrazole substituent at the 6-position.

This method is efficient for producing the target compound with moderate to good yields and is adaptable for scale-up with optimization of catalyst loading and reaction time.

Multicomponent Reactions and Catalysis

  • Catalyst : L-proline has been used as an organocatalyst in related syntheses involving pyrazole and tetrahydroquinoline derivatives.
  • Conditions : Reflux in nonpolar solvents such as xylene for extended periods (e.g., 25–30 hours).
  • Purification : Recrystallization from methanol or other solvents.
  • Stoichiometry : Precise molar ratios (e.g., 1:1.4 of reactants to oxidants like chloranil) and drying agents (anhydrous sodium sulfate) improve yields and purity.
  • Advantages : This method offers a green and cost-effective approach with fewer steps and mild conditions.

Cross-Coupling Approaches

  • Starting Materials : Halogenated tetrahydroquinoline derivatives (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline) and 1-methyl-1H-pyrazol-4-yl boronic acid or stannyl derivatives.
  • Catalysts : Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
  • Conditions : Typical Suzuki or Stille cross-coupling conditions in solvents like 1,4-dioxane or toluene under inert atmosphere.
  • Temperature : Heating at 80–110 °C for several hours.
  • Outcome : Formation of the C-C bond linking the pyrazole ring to the tetrahydroquinoline scaffold at the 6-position.
  • Purification : Chromatographic techniques or recrystallization.

This approach allows for modular synthesis and structural diversification by varying pyrazole or tetrahydroquinoline substituents.

Reaction Optimization and Industrial Considerations

  • Continuous Flow Reactors : Industrial scale synthesis may employ continuous flow technology for improved control over reaction parameters, enhanced safety, and scalability.
  • Green Chemistry : Use of greener solvents (e.g., ethanol, water mixtures) and recyclable catalysts reduces environmental impact.
  • Yield Improvement : Optimization of catalyst loading, temperature, and stoichiometry is essential to maximize yield and minimize by-products.
  • Purification : Crystallization and chromatographic methods are standard; however, process intensification aims to reduce purification steps.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Products/Outcomes
Oxidation Potassium permanganate (KMnO4), acidic medium Quinoline derivatives by oxidation of tetrahydroquinoline ring
Reduction Hydrogen gas with palladium on carbon (Pd/C) catalyst Tetrahydroquinoline derivatives from quinoline precursors
Electrophilic Substitution Halogens (Br2, Cl2) with Lewis acid catalysts Halogenated pyrazole derivatives on the pyrazole ring

These transformations allow further functionalization or modification of the parent compound for SAR (structure-activity relationship) studies.

Characterization Techniques

These techniques ensure the structural integrity and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Key Reactants Catalyst Solvent Temperature Yield Notes
Cyclization of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline 1-methyl-1H-pyrazole-4-carbaldehyde, aniline derivatives Pd or Cu catalyst Ethanol, Acetonitrile Reflux (80–120 °C) Moderate to good Common lab-scale method
Multicomponent reaction with L-proline catalysis Pyrazole and tetrahydroquinoline precursors L-proline Xylene Reflux (25–30 h) Good Green and cost-effective
Cross-coupling (Suzuki/Stille) Halogenated tetrahydroquinoline, pyrazolyl boronic acid/stannyl Pd(PPh3)4, Pd(OAc)2 1,4-Dioxane, Toluene 80–110 °C Good to excellent Modular, allows diversification

Research Findings and Notes

  • The reaction conditions and catalyst choice critically influence the yield and purity.
  • Use of organocatalysts like L-proline offers a milder and environmentally friendly alternative.
  • Cross-coupling methods provide flexibility for analog synthesis and SAR exploration.
  • Industrial processes focus on scalability, cost reduction, and environmental impact.
  • The compound serves as a versatile intermediate in drug discovery and heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety is a significant structural component in many bioactive compounds. The incorporation of the tetrahydroquinoline structure enhances the pharmacological profile of derivatives containing this scaffold. Research has shown that compounds similar to 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline exhibit:

  • Antimicrobial Activity : Studies have demonstrated the effectiveness of pyrazole derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the tetrahydroquinoline structure may contribute to increased membrane permeability and interaction with bacterial targets.
  • Anti-inflammatory Properties : Compounds derived from pyrazole scaffolds have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, certain derivatives have shown significant inhibition in carrageenan-induced paw edema models .

Anticancer Research

The anticancer potential of this compound has been investigated through various studies focusing on its effects on cancer cell lines:

Cell Line Compound Tested Effect
MDA-MB-231 (Breast)Pyrazolo[1,5-a]pyrimidine derivativesGrowth inhibition observed
HeLa (Cervical)Novel pyrazole compoundsInduced apoptosis in treated cells
A549 (Lung)Tetrahydroquinoline derivativesReduced cell viability

In a study utilizing MTT assays, several synthesized pyrazolo derivatives exhibited significant cytotoxicity against these cancer cell lines . The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties. Compounds with similar structures have been evaluated for their potential in treating neurodegenerative diseases:

  • Anticonvulsant Activity : Certain derivatives have shown promise in anticonvulsant assays using animal models. For example, compounds were tested against pentylenetetrazol-induced seizures and demonstrated significant protective effects .
  • Antidepressant Effects : Some studies suggest that pyrazole derivatives can modulate neurotransmitter levels, leading to potential antidepressant activity. This is particularly relevant for compounds that inhibit monoamine oxidase (MAO) enzymes .

Case Study 1: Anticancer Efficacy

A study published in a reputable journal explored the anticancer activity of a series of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds significantly inhibited the growth of MDA-MB-231 cells at varying concentrations. The most potent compound showed an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, a derivative of this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Key Observations :

  • Synthetic Efficiency : The target compound’s 50% yield is comparable to other THQ derivatives, though the phosphonic acid derivative achieves a superior 74% yield due to optimized protocols .
  • Functional Group Compatibility : Pyrazole and trifluoromethyl groups are tolerated at the 6-position, but introducing 2-acyl, 4-oxo, or 7-aza groups often leads to instability or low yields .
  • Reaction Conditions : Milder reducing agents (e.g., borane in THF) enable broader functional group compatibility compared to harsher methods (e.g., LiAlH4) .

Pharmacological and Stability Comparisons

Stability and Reactivity
  • Direct dehydrogenation of THQ to quinoline occurs under oxidative conditions (41% yield), but the target compound’s pyrazole may resist such transformations .

Limitations and Challenges

  • Synthetic Limitations : The Povarov reaction, widely used for THQ synthesis, struggles with diversifying substituents at positions 2, 4, and 7 due to stability issues .
  • Functional Group Trade-offs : While fluorinated or sulfonamide groups enhance bioactivity, they may complicate synthesis or reduce yields .

Biological Activity

6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2C_{12}H_{14}N_2, with a molecular weight of 198.25 g/mol. The structure features a tetrahydroquinoline framework substituted with a 1-methyl-1H-pyrazole moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential anticancer effects .
  • Cell Signaling Pathways : The compound may influence key signaling pathways such as PI3K/AKT/mTOR, which are vital in regulating cell growth and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. A study reported that certain tetrahydroquinolinones inhibited the growth of colorectal cancer cells (HCT-116) by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR pathway .
CompoundCell LineIC50 (µM)Mechanism
20dHCT-116MicromolarInduces oxidative stress
D4Psoriasis-RORγt inverse agonist

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various studies. It has shown promising results against specific cancer types while maintaining lower toxicity levels compared to traditional chemotherapeutics like cisplatin .

Case Studies

Several case studies illustrate the biological effects of tetrahydroquinoline derivatives:

  • Study on Autophagy Induction : A tetrahydroquinoline derivative was found to significantly suppress colony formation and migration in HCT-116 cells while promoting autophagy through oxidative stress mechanisms .
  • RORγt Inhibition : Another derivative demonstrated effectiveness as an orally bioavailable candidate for treating autoimmune diseases by acting as an inverse agonist for RORγt .

The interaction of this compound with biomolecules is multifaceted:

  • Enzyme Interactions : The compound may interact with various enzymes involved in metabolic pathways.
  • Protein Binding : Binding affinity studies suggest that it may engage with proteins critical for cancer cell survival and proliferation.

Q & A

Q. What are the standard synthetic routes for 6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core followed by coupling with a substituted pyrazole moiety. Key steps include:

  • Cyclization : Formation of the tetrahydroquinoline backbone via acid-catalyzed cyclization of substituted anilines.
  • Cross-Coupling : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 1-methylpyrazole group at the 6-position .
    Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., methyl groups on pyrazole at δ 2.5–3.0 ppm; aromatic protons in quinoline at δ 7.0–8.5 ppm). 13C NMR confirms carbon hybridization and substituent positions .
  • Mass Spectrometry : HRMS provides exact mass (±0.001 Da) to distinguish between isomers or contaminants .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C-N stretches at 1350–1500 cm⁻¹ for pyrazole) .

Q. How does the presence of substituents (e.g., methyl, pyrazole) influence the compound’s reactivity?

Methodological Answer:

  • Steric Effects : The 1-methyl group on pyrazole restricts rotational freedom, stabilizing specific conformations during synthesis .
  • Electronic Effects : Pyrazole’s electron-deficient nature directs electrophilic substitution to the quinoline’s 6-position. Substituents like chloro groups enhance electrophilicity, favoring nucleophilic attacks in downstream reactions .

Advanced Research Questions

Q. How can conflicting NMR spectral data be resolved when characterizing substituted pyrazoloquinoline derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HSQC distinguishes between quinoline C8-H and pyrazole C3-H environments .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in tetrahydroquinoline) .
  • Computational Validation : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16) are compared to experimental data to resolve ambiguities .

Q. What strategies optimize the yield of multi-step syntheses involving pyrazole and quinoline moieties?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for cyclization steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like K₂CO₃ mitigate side reactions in cross-coupling steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos) improve coupling efficiency for pyrazole-quinoline bonds .

Q. How do computational methods validate experimental findings in structural elucidation?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of the tetrahydroquinoline ring under physiological conditions .
  • Docking Studies : Identify binding poses in enzyme targets (e.g., kinase inhibitors) using AutoDock Vina, correlating with IC₅₀ values from enzymatic assays .
  • DFT Calculations : Benchmark experimental IR and NMR data against theoretical spectra (B3LYP/6-311+G(d,p) basis set) .

Q. What methodologies assess the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., MET kinase) at varying concentrations (IC₅₀ determination) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HepG2) with EC₅₀ values calculated via nonlinear regression .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound degradation .

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